1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
CAS No.:
Cat. No.: VC16482070
Molecular Formula: C14H9N3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9N3 |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 1-(5-ethynylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
| Standard InChI | InChI=1S/C14H9N3/c1-2-11-3-4-14(16-9-11)17-8-6-12-5-7-15-10-13(12)17/h1,3-10H |
| Standard InChI Key | DDQDUFTYIVPAMB-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CN=C(C=C1)N2C=CC3=C2C=NC=C3 |
Introduction
General Overview of Pyrrolopyridines
Pyrrolopyridines are heterocyclic compounds that combine a pyrrole ring with a pyridine ring. These compounds have been explored for various applications, including as imaging agents for neurofibrillary tangles, analgesics, sedatives, and anticancer agents, depending on their specific structural modifications .
Potential Applications
Given the broader applications of pyrrolopyridines, 1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine could potentially be explored for similar uses, such as in medicinal chemistry for drug development. The ethynyl group may offer opportunities for click chemistry or other conjugation strategies to enhance its biological activity or targeting capabilities.
Data Table: Pyrrolopyridine Derivatives and Their Activities
Future Directions
-
Synthesis and Characterization: Developing efficient synthesis methods and characterizing the chemical properties of 1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine.
-
Biological Evaluation: Assessing its potential biological activities, such as anticancer, analgesic, or imaging capabilities.
-
Derivatization and Conjugation: Exploring the use of the ethynyl group for further functionalization to enhance biological activity or specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume